molecular formula C11H12ClNO3 B163286 2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid CAS No. 129973-02-0

2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid

Cat. No.: B163286
CAS No.: 129973-02-0
M. Wt: 241.67 g/mol
InChI Key: UFMSVCROZJXPCF-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid is an organic compound with the molecular formula C10H12ClNO3 It is characterized by the presence of a chlorobenzoyl group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid typically involves the reaction of 4-chlorobenzoyl chloride with an amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction pathways, metabolic pathways, and regulatory pathways .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid: Unique due to its specific chlorobenzoyl group and amino acid derivative structure.

    2-[(4-Chlorobenzoyl)amino]-2-methylbutanoic acid: Similar structure but with a different alkyl chain length.

    2-[(4-Chlorobenzoyl)amino]-2-methylpentanoic acid: Another similar compound with a longer alkyl chain.

Uniqueness

This compound is unique due to its specific combination of a chlorobenzoyl group and an amino acid derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-11(2,10(15)16)13-9(14)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMSVCROZJXPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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